molecular formula C17H14ClF3N4O3S B10952393 5-[(4-chloro-3-methylphenoxy)methyl]-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]furan-2-carboxamide

5-[(4-chloro-3-methylphenoxy)methyl]-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]furan-2-carboxamide

Cat. No.: B10952393
M. Wt: 446.8 g/mol
InChI Key: YFJKNDYRBBAXRF-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[3-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-2-FURAMIDE is a complex organic compound that features a combination of aromatic, triazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[3-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Phenoxy Intermediate: The reaction between 4-chloro-3-methylphenol and an appropriate alkylating agent, such as chloromethyl methyl ether, under basic conditions to form the phenoxy intermediate.

    Triazole Formation: The synthesis of the triazole ring can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Coupling Reactions: The phenoxy intermediate is then coupled with the triazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and furan moieties, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s triazole and furan moieties are of interest in the design of new pharmaceuticals, particularly as potential antifungal or anticancer agents.

    Biological Probes: It can be used in the development of probes for studying biological pathways and interactions.

Industry

    Agrochemicals: The compound may be explored for its potential use in the development of new pesticides or herbicides.

    Polymer Science: Its incorporation into polymer matrices can impart unique properties to the resulting materials.

Mechanism of Action

The mechanism by which 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[3-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-2-FURAMIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the furan and phenoxy groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[3-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-2-THIOPHENAMIDE
  • **5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[3-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-2-PYRROLAMIDE

Uniqueness

The presence of the furan moiety in 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-[3-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-2-FURAMIDE distinguishes it from similar compounds, potentially imparting unique electronic and steric properties that can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C17H14ClF3N4O3S

Molecular Weight

446.8 g/mol

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-N-[3-methylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-yl]furan-2-carboxamide

InChI

InChI=1S/C17H14ClF3N4O3S/c1-9-7-10(3-5-12(9)18)27-8-11-4-6-13(28-11)14(26)24-25-15(17(19,20)21)22-23-16(25)29-2/h3-7H,8H2,1-2H3,(H,24,26)

InChI Key

YFJKNDYRBBAXRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NN3C(=NN=C3SC)C(F)(F)F)Cl

Origin of Product

United States

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